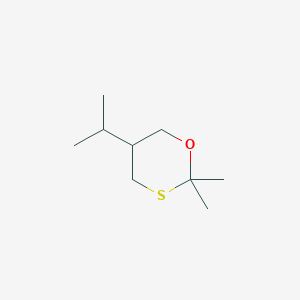

2,2-Dimethyl-5-isopropyl-1,3-oxathiane

概要

説明

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is a synthetic heterocyclic compound that contains a sulfur atom and a cyclic ether ring. This compound is widely used in various scientific research applications due to its unique properties and structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane typically involves the reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles. This reaction leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains. Another method involves a tandem [4+2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes.

化学反応の分析

Types of Reactions: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized by reagents such as m-chloroperoxybenzoic acid.

Substitution: It can participate in substitution reactions with electrophiles, leading to the formation of γ-hydroxy ketones.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.

Substitution: Electrophiles are used in substitution reactions, often under mild conditions.

Major Products Formed:

γ-Hydroxy Ketones: Formed during substitution reactions with electrophiles.

科学的研究の応用

Chemical Properties and Structure

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is an organosulfur heterocyclic compound. Its molecular formula is , and it features a five-membered ring containing sulfur and oxygen atoms. The compound's structure contributes to its distinctive olfactory characteristics, making it suitable for various applications.

Perfumery Applications

The primary application of this compound lies in the fragrance industry . It is utilized as a perfuming agent due to its complex odor profile which can enhance the overall fragrance composition.

Odor Profile:

- Characteristics: The compound exhibits herbaceous, green, and natural notes that can be blended with other fragrances to create unique scent profiles.

- Concentration Usage: It can be used in concentrations ranging from 0.01% to 5%, depending on the desired intensity of the fragrance effect .

Applications in Products:

- Fine Perfumery: Used in perfumes and colognes to achieve novel olfactory effects.

- Functional Perfumery: Incorporated into personal care products such as soaps, shampoos, deodorants, and cleaning products .

Flavoring Applications

In addition to its use in perfumery, this compound serves as a flavoring agent in food and beverages.

Flavor Characteristics:

- The compound imparts unique flavors that can enhance food products. It is particularly noted for its ability to provide ripe fruit flavors in confectioneries and beverages .

Usage Examples:

- Food Products: Utilized in frozen dairy items at concentrations around 0.1 ppm and in non-alcoholic beverages at approximately 0.05 ppm .

Research Findings and Case Studies

Recent studies have focused on the sensory properties of stereoisomers of oxathiane compounds, including this compound.

Case Study Insights:

A study published in April 2022 examined the configurations and sensory properties of various stereoisomers of oxathianes. The findings indicated that different isomers exhibit distinct olfactory characteristics that can be leveraged for targeted applications in both perfumery and flavoring industries .

Data Summary Table

| Application Area | Product Type | Concentration Range | Notable Characteristics |

|---|---|---|---|

| Perfumery | Fine perfumes | 0.01% - 5% | Herbaceous, green notes |

| Functional products | Varies | Enhances scent in soaps, shampoos | |

| Flavoring | Food & beverages | 0.05% - 0.1 ppm | Ripe fruit flavors |

作用機序

The mechanism of action of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane involves its interaction with various molecular targets and pathways. For example, its oxidation by m-chloroperoxybenzoic acid leads to the formation of reactive intermediates that can further react with other molecules.

類似化合物との比較

2,5-Bis(p-substituted phenyl)-1,3-oxathianes: These compounds are structurally related and have been studied for their liquid crystal properties.

1,3-Oxathianes with Specific Substituents: These compounds have been identified as potent insecticides.

Uniqueness: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane is unique due to its specific structure, which includes a sulfur atom and a cyclic ether ring. This structure imparts unique chemical properties and reactivity, making it valuable in various synthetic and research applications.

生物活性

2,2-Dimethyl-5-isopropyl-1,3-oxathiane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 745825-60-9 |

| Molecular Formula | C10H20OS |

| Molecular Weight | 188.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1(OCC(C)C)CCS1 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds containing oxathiane rings often possess antioxidant properties. The antioxidant activity can be evaluated using methods such as DPPH radical scavenging assays. For instance, the compound's ability to scavenge free radicals could be quantitatively assessed, potentially revealing its efficacy in reducing oxidative stress in biological systems .

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity can be measured using MTT assays or similar methodologies to determine cell viability post-treatment. The mechanism may involve apoptosis induction through pathways that lead to cellular stress responses .

The biological activity of this compound can be attributed to its interaction with biomolecules:

- Nucleophilic Reactions : The sulfur atom in the oxathiane structure may act as a nucleophile, participating in reactions with electrophilic species within cells.

- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage to cellular components such as DNA and proteins.

- Cell Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for drug development:

- Anticancer Activity : In vitro studies demonstrate that derivatives of oxathiane compounds can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Antioxidant Studies : A comparative analysis of antioxidant activities revealed that oxathiane derivatives showed significant free radical scavenging abilities, correlating with their structural features .

- Pharmacological Applications : The potential therapeutic applications of this compound include its use as an antimicrobial agent and in the development of novel drugs targeting oxidative stress-related diseases .

特性

IUPAC Name |

2,2-dimethyl-5-propan-2-yl-1,3-oxathiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKBXXXPZYYVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(SC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。